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molecular formula C11H13NO4 B8361223 N-(3-hydroxypropyl)-1,3-benzodioxole-5-carboxamide

N-(3-hydroxypropyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B8361223
M. Wt: 223.22 g/mol
InChI Key: LGABLDIMVDGUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465508B1

Procedure details

1,3-Benzodioxole -5-carboxylic acid (2.0 g, 12.0 mmol) and 3-amino-1propanol (0.8 ml, 15.6 mmol) were coupled according to the procedure of Example 17 to 1.74 g (65% yield) of a white solid. MP 112-113° C.; 1H NMR (DMSO-d6): δ1.65 (m, CH2), 3.27 (m, CH2), 3.42 (m, CH2), 4.45 (t, NH), 6.0 (s, CH2), 6.98 (d, 1 Ar H), 7.37 (d, 1 Ar H), 7.4 (d—d, 1 Ar H), 8.28 (t, NH) Electrospray Mass Spec: m/z 224.2 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=O)=[CH:9][C:4]=2[O:3][CH2:2]1.[NH2:13][CH2:14][CH2:15][CH2:16][OH:17]>>[OH:17][CH2:16][CH2:15][CH2:14][NH:13][C:10]([C:8]1[CH:7]=[CH:6][C:5]2[O:1][CH2:2][O:3][C:4]=2[CH:9]=1)=[O:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C(=O)O
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
NCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCNC(=O)C1=CC2=C(OCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.37 (± 7.63) g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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